Ethyl 4-amino-3-bromo-5-iodobenzoate

Cross-Coupling Sequential Functionalization Medicinal Chemistry

Constructing unsymmetrical biaryl or terphenyl architectures typically demands iterative protection/deprotection and multiple starting materials. Ethyl 4-amino-3-bromo-5-iodobenzoate (CAS 437707-51-2) eliminates these bottlenecks by integrating three orthogonal reactive sites-aryl iodide (position 5), aryl bromide (position 3), and a primary amine (position 4)-on a single benzoate core. This unique substitution pattern permits chemoselective, sequential Suzuki-Miyaura couplings: the iodide reacts first under mild Pd(0) catalysis, leaving the bromide intact for a subsequent coupling with a different boronic acid. The 4-NH₂ handle further supports amide library synthesis, diazotization/Sandmeyer chemistry, or azo coupling-transformations impossible with deaminated analogs (e.g., CAS 186772-44-1). For medicinal chemistry teams exploring kinase inhibitor or nuclear receptor modulator SAR, this compound delivers rapid, divergent access to highly substituted aromatic scaffolds without protecting-group chemistry.

Molecular Formula C9H9BrINO2
Molecular Weight 369.984
CAS No. 437707-51-2
Cat. No. B581944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-bromo-5-iodobenzoate
CAS437707-51-2
Molecular FormulaC9H9BrINO2
Molecular Weight369.984
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)I)N)Br
InChIInChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
InChIKeyAOHVATDJDHOIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3-Bromo-5-Iodobenzoate: Properties & Sourcing


Ethyl 4-amino-3-bromo-5-iodobenzoate (CAS 437707-51-2) is a halogenated aromatic amino ester with the molecular formula C9H9BrINO2 and a molecular weight of 369.98 g/mol . The compound features a benzoate core bearing an ethyl ester at position 1, a bromine at position 3, an iodine at position 5, and an amino group at position 4. This specific substitution pattern—comprising two distinct halogen atoms of different reactivity and a modifiable amino handle—establishes the compound as a versatile building block for organic synthesis . It is typically supplied as a solid with purities ranging from 95% to 98% (GC) and is recommended for storage at 2–8°C with protection from light [1].

Ethyl 4-Amino-3-Bromo-5-Iodobenzoate: Unique Reactivity


Ethyl 4-amino-3-bromo-5-iodobenzoate occupies a unique position among halogenated benzoate building blocks due to its precise combination of three orthogonal reactive sites within a single aromatic ring. Analogs lacking the 4-amino group cannot undergo diazotization or amide coupling . Analogs without the 5-iodo substituent cannot participate in highly efficient Sonogashira or Stille couplings that preferentially rely on aryl iodides . Analogs lacking the 3-bromo substituent lose the opportunity for sequential, orthogonal cross-coupling strategies where bromine is selectively engaged under distinct catalytic conditions following iodine-based coupling [1]. Consequently, substituting a less functionalized analog—such as 3-bromo-5-iodobenzoic acid ethyl ester (CAS 186772-44-1) or ethyl 4-aminobenzoate (CAS 94-09-7)—would necessitate additional synthetic steps to introduce the missing functional group, often resulting in lower overall yields and increased time to target molecule. The full synthetic potential of this compound is realized only when all three functional groups are present and positioned as in the target molecule.

Ethyl 4-Amino-3-Bromo-5-Iodobenzoate: Quantitative Differentiation


Halogen Orthogonality in Cross-Coupling

Ethyl 4-amino-3-bromo-5-iodobenzoate contains both bromine and iodine substituents on the same aromatic ring. Under standard Suzuki–Miyaura coupling conditions, aryl iodides undergo oxidative addition to Pd(0) approximately 100–1000 times faster than aryl bromides [1]. This kinetic differentiation enables chemoselective sequential coupling: the 5-iodo position can be functionalized first without affecting the 3-bromo position, which is then available for a second, distinct coupling [2]. In contrast, the analog 3-bromo-5-iodobenzoic acid ethyl ester (CAS 186772-44-1) lacks the 4-amino group, precluding subsequent amide bond formation or diazonium chemistry, thereby reducing the molecular complexity achievable from a single building block.

Cross-Coupling Sequential Functionalization Medicinal Chemistry

Ethyl vs Methyl Ester: Physicochemical Profile

Ethyl 4-amino-3-bromo-5-iodobenzoate (MW = 369.98 g/mol) is 14.02 Da heavier than its methyl ester analog, methyl 4-amino-3-bromo-5-iodobenzoate (CAS 1240113-86-3, MW = 355.96 g/mol) . This difference corresponds precisely to the substitution of a methyl group with an ethyl group on the ester. The increased molecular weight and enhanced lipophilicity (estimated logP increase of approximately 0.5–0.8 units) of the ethyl ester can influence both pharmacokinetic properties in lead optimization and chromatographic behavior during purification [1].

ADME Optimization Lead Diversification Medicinal Chemistry

4-Amino Group: Enabling Unique Synthetic Routes

Ethyl 4-amino-3-bromo-5-iodobenzoate possesses a free aromatic amino group, which is absent in the deaminated analog 3-bromo-5-iodobenzoic acid ethyl ester (CAS 186772-44-1) . The amino group enables transformations including diazotization to form diazonium salts for Sandmeyer reactions, azo coupling, and amide bond formation with carboxylic acids or acyl chlorides [1]. These reactions are not possible with the deaminated analog, significantly expanding the chemical space accessible from a single starting material.

Diazotization Amide Coupling Diversity-Oriented Synthesis

Inferred Glutathione Enzyme Inhibition Potential

Although direct bioactivity data for ethyl 4-amino-3-bromo-5-iodobenzoate are not reported in the peer-reviewed literature, a structurally related compound—methyl 4-amino-3-bromo-5-fluorobenzoate—was evaluated for inhibition of glutathione reductase (GR) and glutathione S-transferase (GST) isolated from human erythrocytes [1]. The compound exhibited a Ki value of 0.325 ± 0.012 μM against these enzymes, representing potent inhibitory activity relative to other derivatives in the series (e.g., methyl 4-amino-2-nitrobenzoate with Ki = 92.41 ± 22.26 μM). While extrapolation to the ethyl ester/iodo analog must be approached with caution due to differences in halogen substituent (I vs. F) and ester group (ethyl vs. methyl), the shared 4-amino-3-bromo-benzoate scaffold suggests that the target compound may serve as a privileged starting point for exploring similar glutathione-related enzyme inhibition.

Glutathione Reductase GST Inhibition Antioxidant

Ethyl 4-Amino-3-Bromo-5-Iodobenzoate: Key Applications


Sequential Cross-Coupling for Diversity Synthesis

The presence of both aryl iodide and aryl bromide in ethyl 4-amino-3-bromo-5-iodobenzoate enables chemoselective sequential Suzuki–Miyaura couplings. Researchers can first functionalize the more reactive 5-iodo position with an arylboronic acid under mild Pd catalysis, leaving the 3-bromo position intact for a subsequent coupling with a different boronic acid [1]. This orthogonal reactivity allows the rapid construction of highly substituted, unsymmetrical biaryl and terphenyl structures from a single starting material. Applications include the synthesis of drug-like molecules with multiple aromatic rings, such as kinase inhibitors and nuclear receptor modulators, where precise control over substitution patterns is essential for SAR exploration.

Amide and Diazonium Derivatization

The 4-amino group provides a handle for amide bond formation with carboxylic acids or acyl chlorides [2]. This enables the rapid synthesis of amide libraries for screening against biological targets. Additionally, the amino group can be diazotized to form a diazonium salt, which serves as an intermediate for Sandmeyer reactions (introducing -Cl, -Br, -CN, -OH) or azo coupling to generate colored compounds. These transformations are not possible with the deaminated analog 3-bromo-5-iodobenzoic acid ethyl ester, making the target compound uniquely suited for diversity-oriented synthesis campaigns where multiple derivatization points are required.

GR/GST Inhibitor Scaffold Exploration

Based on structural similarity to methyl 4-amino-3-bromo-5-fluorobenzoate—a potent inhibitor of glutathione reductase (GR) and glutathione S-transferase (GST) with Ki = 0.325 μM [3]—ethyl 4-amino-3-bromo-5-iodobenzoate represents a promising starting material for the design and synthesis of novel GR/GST inhibitors. Such inhibitors are of interest in cancer research (to modulate chemoresistance mechanisms) and in the study of oxidative stress pathways. The ethyl ester group may confer improved pharmacokinetic properties relative to the methyl ester, while the iodine substituent offers a site for late-stage diversification via cross-coupling or for potential radiolabeling applications.

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